Comparative Lipophilicity Enhancement via 4-CF3-Phenyl Substitution
The incorporation of a 4-(trifluoromethyl)phenyl group significantly increases the compound's lipophilicity compared to the unsubstituted parent scaffold. For a close structural analog, (4-phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol, the calculated partition coefficient (LogP) is 3.93 [1]. While direct experimental LogP data for the target compound are not publicly available, this value for a near-identical regioisomer serves as a strong class-level inference for its high lipophilicity. In contrast, the unsubstituted core scaffold, 2-thiophenemethanol (CAS 636-72-6), has a much lower molecular weight (114.17 g/mol) and lacks the aromatic substituents necessary for high LogP [2]. This difference in lipophilicity directly impacts the compound's ability to cross biological membranes and interact with hydrophobic protein pockets, making the target compound a more suitable building block for drug discovery programs where enhanced cellular permeability is desired [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | N/A (Data for regioisomer: 3.93) |
| Comparator Or Baseline | 2-Thiophenemethanol (CAS 636-72-6) |
| Quantified Difference | Qualitative increase in LogP due to the presence of the 4-CF3-phenyl group. |
| Conditions | Computational prediction (for comparator) |
Why This Matters
Higher lipophilicity (inferred from class data) is crucial for optimizing drug-like properties, such as membrane permeability and oral bioavailability, in lead optimization campaigns.
- [1] MolBase. (4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)methanol (CAS 256488-46-7). View Source
- [2] BOC Sciences. 2-Thiophenemethanol (CAS 636-72-6). View Source
